molecular formula C19H18N2 B3129590 3-Phenyl-2-(1-pyrrolidinyl)quinoline CAS No. 339102-76-0

3-Phenyl-2-(1-pyrrolidinyl)quinoline

Cat. No.: B3129590
CAS No.: 339102-76-0
M. Wt: 274.4 g/mol
InChI Key: JXNGQOOWZKLJKQ-UHFFFAOYSA-N
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Description

3-Phenyl-2-(1-pyrrolidinyl)quinoline is a heterocyclic compound that features a quinoline core substituted with a phenyl group at the 3-position and a pyrrolidinyl group at the 2-position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 3-Phenyl-2-(1-pyrrolidinyl)quinoline are not extensively documented in the literature. the transition-metal-free synthesis method mentioned above could be adapted for large-scale production due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Peracids for oxidation reactions.

    Catalysts: Transition-metal catalysts for substitution reactions.

    Solvents: Common organic solvents like dichloromethane or ethanol.

Major Products

Properties

IUPAC Name

3-phenyl-2-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2/c1-2-8-15(9-3-1)17-14-16-10-4-5-11-18(16)20-19(17)21-12-6-7-13-21/h1-5,8-11,14H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNGQOOWZKLJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3C=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281274
Record name Quinoline, 3-phenyl-2-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339102-76-0
Record name Quinoline, 3-phenyl-2-(1-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339102-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 3-phenyl-2-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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